Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-
Overview
Description
Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-: is an organic compound with the molecular formula C₁₃H₁₆N₂O₅S. This compound is characterized by the presence of a benzamide core, an ethyl group, a nitro group, and a tetrahydro-1,1-dioxido-3-thienyl moiety. It is a complex molecule that finds applications in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.
Thienyl Group Addition: The tetrahydro-1,1-dioxido-3-thienyl moiety is incorporated through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. The thienyl moiety may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-methyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- Benzamide, N-ethyl-4-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-2-thienyl)-
Uniqueness
Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-2-14(12-6-7-21(19,20)9-12)13(16)10-4-3-5-11(8-10)15(17)18/h3-5,8,12H,2,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLFVFEESSFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181714 | |
Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898405-32-8 | |
Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898405-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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